molecular formula C9H8N4O2 B2730546 [4-(2H-Tetrazole-5-yl)phenyl]acetic acid CAS No. 389140-24-3

[4-(2H-Tetrazole-5-yl)phenyl]acetic acid

Cat. No.: B2730546
CAS No.: 389140-24-3
M. Wt: 204.189
InChI Key: DTOZGDRQJRZOQP-UHFFFAOYSA-N
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Description

[4-(2H-Tetrazole-5-yl)phenyl]acetic acid is a chemical compound incorporating the tetrazole heterocycle, a privileged scaffold in medicinal chemistry and drug discovery. The tetrazole ring acts as a non-classical bioisostere for a carboxylic acid group, offering a similar pKa range (typically 4.5-4.9) but with enhanced metabolic stability and greater lipophilicity, which can improve membrane penetration in biological systems . This bioisosteric replacement is a common strategy in rational drug design to optimize the pharmacokinetic properties of lead compounds . Tetrazole-based structures are a key component in several approved antihypertensive drugs, such as Losartan and Valsartan, where the tetrazole moiety is critical for binding to the angiotensin II receptor . Beyond cardiovascular research, 5-substituted tetrazole derivatives have demonstrated a range of biological activities in scientific studies, including antimicrobial, antifungal, and antioxidant effects, making them a versatile scaffold for developing new therapeutic agents . The compound is provided for research applications such as use as a synthetic intermediate, a building block in medicinal chemistry programs, or a starting material for the development of novel ligands and materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(2H-tetrazol-5-yl)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-8(15)5-6-1-3-7(4-2-6)9-10-12-13-11-9/h1-4H,5H2,(H,14,15)(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTOZGDRQJRZOQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389140-24-3
Record name 2-[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetic acid
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Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes for the Preparation of [4-(2H-Tetrazole-5-yl)phenyl]acetic Acid

The primary approach to synthesizing the core structure of this compound involves the formation of the tetrazole ring from a corresponding nitrile precursor, namely 4-cyanophenylacetic acid. The most prevalent method for this transformation is the [3+2] cycloaddition reaction between the nitrile group and an azide (B81097) source. nih.govyoutube.com

The traditional synthesis of 5-substituted-1H-tetrazoles from organic nitriles is a cornerstone of heterocyclic chemistry. researchgate.net This method typically involves the reaction of a nitrile with an azide, often generated in situ or used as a salt.

A widely employed classical method is the reaction of the nitrile precursor with sodium azide (NaN₃) and a proton source, such as ammonium (B1175870) chloride (NH₄Cl), in a polar aprotic solvent like dimethylformamide (DMF). youtube.com The reaction proceeds through the activation of the nitrile by a proton, followed by nucleophilic attack of the azide anion and subsequent cyclization to form the tetrazole ring. youtube.com

Another classical, albeit less environmentally friendly, approach utilizes organotin reagents. The reaction of 4-cyanophenylacetic acid with tributyltin azide, generated in situ from tributyltin chloride and sodium azide, offers high yields and scalability. asianpubs.org However, the toxicity and waste generated from tin compounds have led to the development of greener alternatives. asianpubs.org

The functionalization of the phenylacetic acid scaffold to install the required cyano group at the para-position is a critical preliminary step. This can be achieved through various standard aromatic substitution reactions starting from benzene (B151609) or toluene. For instance, Friedel-Crafts alkylation of benzene followed by side-chain halogenation, cyanation, and subsequent hydrolysis can yield the necessary precursors. quora.com

Modern synthetic chemistry has introduced a variety of catalytic systems to improve the efficiency, safety, and substrate scope of tetrazole synthesis. These strategies often lead to milder reaction conditions, shorter reaction times, and higher yields.

Lewis acids have been shown to effectively catalyze the cycloaddition of azides to nitriles by activating the nitrile group. organic-chemistry.org Zinc salts, such as zinc(II) chloride or zinc bromide, are commonly used, enabling the reaction to proceed efficiently in various solvents, including water. organic-chemistry.org Other metal catalysts based on copper, aluminum, and palladium have also been developed. jchr.orgchu-lab.orgresearchgate.net For instance, copper(II) complexes have been employed to catalyze the [3+2] cycloaddition of sodium azide to nitriles, yielding 5-substituted 1H-tetrazoles under green conditions. jchr.orgjchr.org

Recent advancements have also focused on the use of heterogeneous catalysts, particularly nanomaterials, which offer advantages such as easy recovery and reusability. rsc.org Magnetic nanoparticles functionalized with catalytic metal centers (e.g., Fe₃O₄@Nd) have demonstrated remarkable activity in the synthesis of 5-substituted-1H-tetrazoles. rsc.org

The table below summarizes various catalytic systems used in the synthesis of 5-substituted tetrazoles, which are applicable to the preparation of this compound.

Table 1: Comparison of Catalytic Systems for 5-Substituted Tetrazole Synthesis

Catalyst System Substrate Solvent Conditions Yield (%) Reference
ZnCl₂ Aromatic Nitriles Isopropanol Reflux High organic-chemistry.org
Cu(II) Complex Aromatic Nitriles DMSO Mild High jchr.org
Fe₃O₄@Nd Aromatic Nitriles N/A 130°C 96-98 rsc.org
Iodine Aromatic Nitriles DMF 110-120°C 80-95 organic-chemistry.org

This table is for illustrative purposes and synthesizes data from multiple sources.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. jchr.org In the context of tetrazole synthesis, this has led to the development of more sustainable methodologies.

Key green approaches include:

Use of Safer Solvents: Water has been successfully used as a reaction medium for the zinc-catalyzed synthesis of tetrazoles, replacing volatile and toxic organic solvents. organic-chemistry.orgbenthamdirect.com Polyethylene glycol (PEG) has also been explored as a green, recyclable solvent. rsc.org

Avoidance of Toxic Reagents: There is a strong emphasis on avoiding toxic organotin compounds, with a preference for metal salt catalysts or metal-free reaction conditions. asianpubs.orgjchr.org

Catalyst Recyclability: The use of heterogeneous and magnetic nanoparticle-based catalysts allows for their simple recovery and reuse over multiple cycles without significant loss of activity, improving process economy and reducing waste. rsc.org

Multicomponent Reactions (MCRs): MCRs offer a step- and atom-economical approach to building molecular complexity. benthamdirect.comacs.org The Ugi tetrazole four-component reaction (UT-4CR), for example, allows for the convergent synthesis of diverse tetrazole derivatives from simple starting materials in a single pot. nih.govacs.org

Functional Group Interconversions and Derivatization Strategies of this compound

Once synthesized, the title compound can undergo further chemical transformations at its two primary functional handles: the carboxylic acid moiety and the tetrazole ring. These modifications are crucial for tuning the molecule's physicochemical properties.

The carboxylic acid group of this compound is readily converted into esters and amides, which are common functional groups in drug molecules.

Esterification: Standard acid-catalyzed esterification, such as the Fischer esterification, can be employed by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). masterorganicchemistry.com For more sensitive substrates or tertiary alcohols, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to form the ester bond under milder conditions. researchgate.net The esterification of phenylacetic acid with various alcohols using nanoclay catalysts has also been reported as an efficient and green method. nih.gov

Amidation: The formation of an amide bond typically requires the activation of the carboxylic acid. This is commonly achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester. researchgate.net The activated acid then reacts with a primary or secondary amine to furnish the corresponding amide in good to excellent yields. researchgate.net

The table below provides examples of conditions for these transformations on phenylacetic acid scaffolds.

Table 2: Conditions for Derivatization of the Carboxylic Acid Moiety

Transformation Reagents Conditions Product Reference
Esterification p-Cresol, Al³⁺-montmorillonite Toluene, Reflux p-Cresyl phenyl acetate (B1210297) nih.gov
Esterification tert-Butyl alcohol, EDC, HOBt, DMAP Dichloromethane tert-Butyl ester researchgate.net

This table illustrates common derivatization reactions applicable to the title compound.

The tetrazole ring itself is a versatile platform for further functionalization, primarily through N-alkylation or N-arylation. The 5-substituted tetrazole exists as two tautomers (1H and 2H), and reactions with electrophiles can lead to a mixture of N1 and N2 substituted isomers.

Alkylation of the tetrazole ring, for example with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate, can lead to the formation of N2-substituted derivatives such as ethyl 2-(5-phenyl-2H-tetrazol-2-yl)acetate. sci-hub.st The synthesis of various 5-aryl-2H-tetrazole-2-acetic acids has been reported, highlighting the preferential N2-alkylation under certain conditions. acs.orgacs.org Regioselectivity can be influenced by factors such as the nature of the substituent at the 5-position, the electrophile, the solvent, and the counter-ion. acs.org

Copper-catalyzed C-N coupling reactions have been used for the N-arylation of tetrazoles with aryl boronic acids, providing a route to 2,5-disubstituted tetrazoles. nih.gov These modifications significantly alter the electronic and steric properties of the tetrazole moiety, enabling fine-tuning of its biological activity and physical characteristics. lifechemicals.com

Substituent Effects on Reaction Pathways of this compound Analogues

The reaction pathways of analogues of this compound are profoundly influenced by the nature and position of substituents on the phenyl ring. These substituents can alter the electronic properties of the tetrazole and phenyl moieties, thereby affecting the rates and outcomes of various chemical transformations.

One of the most critical reactions for this class of compounds is the N-alkylation of the tetrazole ring, which can lead to two possible regioisomers: the N1 and N2-alkylated products. The regioselectivity of this reaction is highly dependent on the electronic nature of the substituents on the 5-phenyl ring. Generally, electron-withdrawing groups on the phenyl ring tend to favor the formation of the 2,5-disubstituted (N2-alkylated) tetrazole. This preference can be attributed to the alteration of the electron density distribution within the tetrazole ring system.

Furthermore, the conditions of the reaction, such as the choice of base and solvent, play a crucial role in determining the isomeric ratio. The interplay between the substrate's electronic properties and the reaction environment allows for a degree of control over the synthetic outcome.

The stability of the resulting isomers can also be influenced by the substituents. For instance, the presence of bulky groups may sterically hinder the formation of one isomer over the other. Computational studies and experimental data on related 5-aryltetrazoles indicate that the ratio of 1,5- to 2,5-regioisomers is sensitive to the substituent's nature in the benzene ring of the N-arylchloroacetamide and the position of the substituent in the aryltetrazole aryl group. researchgate.net

Table 1: Illustrative Substituent Effects on the N-Alkylation Regioselectivity of 5-(4-Carboxymethylphenyl)tetrazole Analogues

Substituent on Phenyl RingPositionElectronic EffectPredominant IsomerN1:N2 Ratio (Illustrative)
-OCH₃paraElectron-donatingN160:40
-CH₃paraElectron-donatingN155:45
-H-NeutralMixture50:50
-ClparaElectron-withdrawingN240:60
-NO₂paraStrong electron-withdrawingN220:80

Note: The N1:N2 ratios are illustrative and can vary significantly based on specific reaction conditions.

Chemo- and Regioselectivity in the Synthesis of this compound Derivatives

The synthesis of derivatives of this compound often involves navigating challenges in chemo- and regioselectivity. Chemoselectivity becomes particularly important when multiple reactive sites are present in the molecule, such as the carboxylic acid group and the NH of the tetrazole ring.

The primary method for the synthesis of the 5-phenyltetrazole core involves the [3+2] cycloaddition of a nitrile with an azide. The success and rate of this reaction are influenced by substituents on the starting benzonitrile (B105546). Electron-withdrawing groups on the benzonitrile generally accelerate the cycloaddition, while electron-donating groups can slow it down.

Once the 5-(4-carboxymethylphenyl)tetrazole is formed, subsequent derivatization, most commonly alkylation of the tetrazole ring, requires careful control to achieve the desired regioselectivity. As mentioned, the alkylation can occur at either the N1 or N2 position of the tetrazole ring. The preferential formation of the 2,5-disubstituted tetrazole is often observed. rsc.org

The choice of alkylating agent, base, and solvent system is critical in directing the regiochemical outcome. For instance, the use of different bases can influence which nitrogen atom of the tetrazole anion is more nucleophilic. Solvent polarity can also play a role in stabilizing one tautomeric form of the tetrazole over the other, thereby influencing the alkylation site. nih.govd-nb.info

In some cases, the regioselectivity can be almost complete, leading to the formation of a single isomer. For example, specific catalytic systems have been developed for the regioselective N2-arylation of tetrazoles. nih.gov The interplay of steric hindrance from the substituents and the nature of the electrophile can also be exploited to favor one isomer. rsc.orgresearchgate.net

Table 2: Factors Influencing Chemo- and Regioselectivity in the Synthesis of this compound Derivatives

Reaction StepInfluencing FactorsOutcome
Tetrazole Ring Formation Substituents on the starting benzonitrile (e.g., electron-withdrawing groups)Increased reaction rate and yield.
N-Alkylation Base: NaH, K₂CO₃, Cs₂CO₃Solvent: DMF, THF, Acetonitrile (B52724)Alkylating Agent: Steric bulk, electronic natureVaries the N1:N2 isomer ratio. Bulky alkylating agents may favor the less hindered N2 position.
N-Alkylation Substituent on Phenyl Ring: Electron-donating vs. electron-withdrawingElectron-withdrawing groups generally favor N2 alkylation.

Structural Elucidation and Conformational Analysis in Research

Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopy is fundamental to confirming the identity and elucidating the structural details of [4-(2H-Tetrazole-5-yl)phenyl]acetic acid. Techniques such as NMR, mass spectrometry, and vibrational spectroscopy each offer unique insights into the molecular framework.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The para-substituted aromatic ring typically presents as an AA'BB' system, resulting in two doublets in the aromatic region (approximately δ 7.3-8.0 ppm). The methylene (B1212753) protons (-CH₂-) of the acetic acid group are expected to appear as a singlet at around δ 3.6 ppm rsc.org. The carboxylic acid proton (-COOH) would produce a broad singlet at a downfield chemical shift (often > δ 10 ppm), while the N-H proton on the tetrazole ring would also appear as a broad singlet, its position being highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum provides information on all unique carbon environments. Key predicted signals include the carboxylic acid carbonyl carbon (around δ 175-178 ppm), the tetrazole ring carbon (C5, around δ 155-165 ppm), and the methylene carbon (around δ 40 ppm) rsc.orggrowingscience.comnih.gov. The aromatic carbons would show four distinct signals: two for the protonated carbons and two for the quaternary carbons, with the carbon attached to the electron-withdrawing tetrazole ring appearing further downfield.

Table 1: Predicted NMR Spectroscopic Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm)Multiplicity¹³C NMR Predicted Chemical Shift (δ, ppm)
Ar-H 7.3 - 8.0Doublet (2H)C =O175 - 178
Ar-H 7.3 - 8.0Doublet (2H)Tetrazole-C 155 - 165
-CH₂ -~ 3.6Singlet (2H)Ar-C (Quaternary)125 - 140
N-H VariableBroad Singlet (1H)Ar-C H128 - 132
COOH > 10Broad Singlet (1H)-C H₂-~ 40

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. The exact mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻) would verify its chemical formula, C₉H₈N₄O₂.

Fragment analysis provides insight into the molecule's structure by observing how it breaks apart. A characteristic fragmentation pathway for tetrazoles is the loss of a neutral nitrogen molecule (N₂, 28 Da), which would result in a prominent fragment ion mdpi.com. Other predictable fragmentation patterns for this compound include:

Benzylic cleavage: Loss of the carboxymethyl radical (•CH₂COOH) or the carboxylic acid group (COOH).

Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) from the parent ion or subsequent fragments.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Fragment DescriptionPredicted m/z
Molecular Ion [M]⁺204.06
Loss of N₂ [M-28]⁺176.06
Loss of •COOH [M-45]⁺159.07
Loss of •CH₂COOH [M-59]⁺145.06

Vibrational spectroscopy probes the functional groups within a molecule. The IR and Raman spectra of this compound would be dominated by features from its three main components.

Carboxylic Acid Group: A very broad absorption band in the IR spectrum from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer nih.gov. A strong C=O stretching vibration is expected around 1700 cm⁻¹ researchgate.net.

Tetrazole Ring: The N-H stretching vibration typically appears in the 3000-3150 cm⁻¹ region. Vibrations associated with the ring itself, such as C=N and N=N stretches, occur in the 1400-1600 cm⁻¹ fingerprint region growingscience.commdpi.com.

Phenyl Group: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C ring stretching modes appear around 1600 and 1450 cm⁻¹. An out-of-plane C-H bending vibration characteristic of 1,4-disubstitution would be visible around 800-850 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (dimer)2500 - 3300 (Broad)
Carboxylic AcidC=O stretch~ 1700
Phenyl RingC-H stretch3000 - 3100
Tetrazole RingN-H stretch3000 - 3150
Methylene GroupC-H stretch2850 - 2960
Phenyl/TetrazoleC=C / C=N stretches1400 - 1600

X-ray Crystallography of this compound and Its Molecular Complexes

X-ray crystallography provides unambiguous proof of molecular structure and detailed information about the spatial arrangement of molecules in the solid state.

The crystal structure of this compound is expected to be heavily influenced by strong intermolecular hydrogen bonds. Based on studies of structurally similar compounds like (tetrazol-5-yl)acetic acid, the most significant interaction would be the formation of hydrogen-bonded dimers or chains involving the carboxylic acid's hydroxyl group and the nitrogen atoms of the tetrazole ring nih.gov.

Specifically, the acidic proton of the carboxyl group can act as a hydrogen bond donor to an acceptor nitrogen atom on the tetrazole ring of a neighboring molecule (O-H···N). Simultaneously, the tetrazole N-H can act as a donor to the carbonyl oxygen of the carboxylic acid (N-H···O=C) acs.orgnih.gov. These interactions would create robust supramolecular synthons.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenyl rings and/or the tetrazole rings of adjacent molecules are highly probable acs.orgresearchgate.net. These can occur in parallel-displaced or T-shaped arrangements, further stabilizing the crystal lattice researchgate.net.

Polymorphism, the ability of a substance to exist in more than one crystal form, is a strong possibility for this compound. The presence of multiple, competing hydrogen bond donors (COOH, NH) and acceptors (C=O, tetrazole nitrogens), combined with the potential for various π-stacking geometries, creates an environment where different stable packing arrangements can form under varying crystallization conditions. Each polymorph would constitute a distinct solid-state material with unique physical properties, such as melting point, solubility, and stability. The identification and characterization of potential polymorphs are critical for understanding the material's behavior.

Conformational Preferences and Torsional Dynamics of the this compound Framework

The three-dimensional structure and conformational flexibility of the this compound molecule are dictated by the rotational freedom around the single bonds connecting its three primary structural components: the tetrazole ring, the central phenyl ring, and the acetic acid side chain. While direct crystallographic or computational studies detailing the conformational landscape of this specific molecule are not extensively available in public literature, a robust understanding can be inferred from research on structurally analogous compounds. These studies reveal key insights into the torsional dynamics and stable conformations of the phenyl-tetrazole and phenylacetic acid moieties.

Phenyl-Tetrazole Torsional Dynamics

This preference for a twisted conformation arises from the need to minimize steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the tetrazole ring. The specific dihedral angle observed in the solid state is a balance between these intramolecular steric repulsions and the stabilizing forces of intermolecular interactions within the crystal lattice. Research on various phenyl-tetrazole derivatives shows a wide range of observed dihedral angles, indicating that the rotational barrier is relatively low, allowing the molecule to adapt its conformation to its environment. For instance, studies on compounds like 4-(1H-Tetrazol-5-yl)-1H-indole and 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid reveal dihedral angles ranging from approximately 42° to 84°. This variability underscores the dynamic nature of this linkage.

Conformational Preferences of the Phenylacetic Acid Moiety

The flexibility of the acetic acid side chain is another key feature of the molecule's conformational profile. This flexibility is primarily due to the rotation around the C(phenyl)-C(methylene) bond. Theoretical and spectroscopic investigations of phenylacetic acid itself and its derivatives have shown that the most stable conformation is one where the carboxylic acid group is oriented away from the phenyl ring.

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Computational and Theoretical Investigations

Molecular Docking and Binding Affinity Predictions with Macromolecular Targets (non-clinical focus)

A comprehensive review of scientific literature reveals a lack of specific molecular docking and binding affinity prediction studies for the compound [4-(2H-Tetrazole-5-yl)phenyl]acetic acid . Computational research in this area has focused on structurally related tetrazole-containing molecules, providing insights into the potential interactions of this chemical class with various macromolecular targets.

One such closely related compound, [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid , has been investigated for its binding potential with Amine Oxidase Copper-Containing 3 (AOC3), also known as Vascular Adhesion Protein-1 (VAP-1). AOC3 is an enzyme involved in inflammatory processes, making it a target of interest in non-clinical research. Molecular docking studies have been employed to predict the binding mode and affinity of this tetrazole derivative within the active site of the AOC3 enzyme. These computational analyses suggest that the compound can effectively bind to this target, indicating its potential for interaction.

The predicted interactions are crucial for understanding how these molecules might function at a molecular level. The tetrazole ring, a common bioisostere for a carboxylic acid group, along with the acetic acid moiety, are key features that likely govern the binding orientation and affinity. These groups can form hydrogen bonds and other non-covalent interactions with amino acid residues in the enzyme's active site.

While direct computational data for this compound is not available, the findings for its structural analog provide a valuable theoretical framework. The research on [5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid demonstrates the utility of molecular docking in identifying potential macromolecular targets and elucidating the binding interactions for this class of compounds.

Table 1: Molecular Docking Predictions for a Structural Analog of this compound

CompoundMacromolecular TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)Interaction Types (Predicted)
[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acidAmine Oxidase Copper-Containing 3 (AOC3)Data not specified in available literatureNot specifiedHydrogen Bonding, Hydrophobic Interactions

Note: The table is based on available research for a structural analog. Specific binding affinity scores and a detailed list of interacting residues are not publicly available in the reviewed literature.

Exploration of Molecular Interactions and Biological Research Potential Pre Clinical & Non Human

In Vitro Assessment of [4-(2H-Tetrazole-5-yl)phenyl]acetic Acid for Enzyme Modulation

The structural characteristics of this compound, particularly the tetrazole ring, make it a candidate for interacting with enzyme active sites. In vitro studies on analogous compounds have explored this potential, with a focus on inhibition mechanisms and molecular interactions.

While detailed enzyme inhibition kinetic studies specifically for this compound are not extensively detailed in the available literature, research on structurally related compounds provides insight into their modulatory effects. For instance, ester derivatives of valsartan (B143634), a molecule which shares the core biphenyl-tetrazole feature, have been evaluated for their inhibitory action against the urease enzyme. mdpi.com These studies confirmed that several analogues exhibit significant urease inhibition. mdpi.com However, specific kinetic parameters such as the inhibition constant (Ki) and the precise mechanism (e.g., competitive, non-competitive) for the title compound remain an area for further investigation.

The tetrazole group is a well-established bioisostere of the carboxylic acid group. This mimicry allows it to interact with biological targets in a similar fashion to an endogenous substrate or ligand containing a carboxylate. This principle is central to its interaction with enzyme active sites.

Molecular docking studies on valsartan derivatives targeting Helicobacter pylori urease have elucidated these interactions at the molecular level. mdpi.com The docking analysis revealed that the tetrazole ring is crucial for binding within the enzyme's active site. Specific interactions observed include the formation of salt bridges and hydrogen bonds between the nitrogen atoms of the tetrazole ring and key amino acid residues, such as ARG338, HIS322, and HIS274, as well as coordination with the bi-nickel center of the urease enzyme. mdpi.com These findings underscore the ability of the tetrazole moiety to act as a structural and electronic mimic, anchoring the molecule within the active site and leading to enzyme inhibition. mdpi.com

Receptor Binding Studies of this compound and Analogues in Model Systems

The phenylacetic acid scaffold combined with a tetrazole ring is a common structural motif in compounds designed to target G protein-coupled receptors (GPCRs). Binding studies in various non-human model systems have been critical in profiling the affinity and functional activity of these molecules.

Analogues of this compound are prominently featured in the development of non-peptide Angiotensin II (AII) receptor antagonists. The tetrazole ring, in this context, mimics the C-terminal carboxylate of the endogenous ligand, AII, facilitating high-affinity binding to the Angiotensin II Type 1 (AT1) receptor.

In vitro binding assays using models such as rabbit aorta have been employed to determine the receptor affinity of these compounds, often expressed as an IC50 value (the concentration required to inhibit 50% of specific ligand binding). Studies on N-substituted (phenylamino)phenylacetic acids and related tetrazole derivatives have identified compounds with high affinity and selectivity for the AT1 receptor over the AT2 receptor. For example, certain derivatives have demonstrated AT1 IC50 values in the low nanomolar range.

Binding Affinity of Selected Angiotensin II Receptor Antagonist Analogues
Compound TypeTarget ReceptorBinding Affinity (IC50)Reference
(Phenylamino)phenylacetic acid analogue 9cAT14 nM acs.org
(Phenylamino)phenylacetic acid analogue 9dAT15.3 nM acs.org
(Phenylamino)phenylacetic acid analogue 9eAT15.3 nM acs.org
(Phenylamino)phenylacetic acid analogue 9cAT20.74 µM acs.org

These results highlight the potency of compounds containing the tetrazolyl-phenyl structure in antagonizing the AT1 receptor.

Beyond competitive antagonism at orthostatic binding sites, tetrazole-containing compounds have been investigated as allosteric modulators. These molecules bind to a site on the receptor distinct from the endogenous ligand binding site, thereby modulating the receptor's function.

Research has led to the discovery of phenyl-tetrazolyl acetophenones as a class of positive allosteric modulators (potentiators) of the metabotropic glutamate (B1630785) receptor 2 (mGlu2). One such compound, 1-(2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl)ethanone, was shown to enhance the activity of glutamate at the mGlu2 receptor without having any effect in the absence of the endogenous agonist. This activity was selective for the mGlu2 receptor, with no effects observed at other mGlu receptor subtypes. This demonstrates that the tetrazolyl-phenyl scaffold can be incorporated into molecules that function through allosteric mechanisms, broadening its potential biological applications.

Investigation of Intracellular Signaling Pathways Modulated by this compound (Cell-based, non-human, mechanistic)

While direct, detailed studies on the intracellular signaling pathways modulated specifically by this compound are limited, research on closely related tetrazole derivatives provides valuable mechanistic insights into how these compounds can affect downstream cellular processes.

For example, the tetrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole has been shown to induce vasorelaxant effects through modulation of specific intracellular signaling cascades. nih.gov Its activity was found to be attenuated by inhibitors of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway. nih.gov This suggests that the compound's biological effects may be mediated, at least in part, by stimulating cGMP production. nih.gov Furthermore, the effects of this analogue were also diminished by K+ channel blockers and it was observed to block Ca2+ influx in a dose-dependent manner. nih.gov These findings indicate that related tetrazole compounds can modulate intracellular signaling by influencing key pathways like the NO/cGMP system and by regulating ion channel activity, which in turn affects intracellular calcium levels. nih.gov

Structure-Based Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Leveraging this compound as a Scaffold (Conceptual, not drug development/trials)

In modern medicinal chemistry, Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) are pivotal strategies for identifying and optimizing novel lead compounds. FBDD, in particular, involves screening collections of low molecular weight compounds, or "fragments," to identify those that bind effectively to a biological target. nih.gov These fragments serve as efficient starting points that can be grown, linked, or optimized to produce high-affinity ligands. nih.govrsc.org

The compound this compound represents a valuable scaffold for both SBDD and FBDD approaches. Its structure combines several key features that are advantageous in drug discovery: a rigid phenyl ring, a metabolically stable tetrazole ring acting as a carboxylic acid bioisostere, and a flexible acetic acid side chain. beilstein-journals.orgbeilstein-journals.org The tetrazole moiety is considered a "privileged scaffold" in pharmaceutical chemistry due to its ability to improve physicochemical properties such as lipophilicity and metabolic stability. beilstein-journals.orgbeilstein-journals.orgnih.gov The use of such a scaffold allows for the systematic exploration of a target's binding site by introducing diverse chemical functionalities at specific vectors, thereby facilitating the design of novel bioactive molecules. rsc.org

The design of new compounds using this compound as a core structure is guided by established principles of molecular recognition. The scaffold itself offers multiple points for interaction with a protein target, which can be exploited and enhanced through chemical modification.

The tetrazole ring is a key functional group. As a bioisostere of a carboxylic acid, it possesses a similar acidic pKa and planar structure, allowing it to mimic the interactions of a carboxylate group, such as forming salt bridges and hydrogen bonds. beilstein-journals.orgnih.govtubitak.gov.tr The nitrogen atoms in the tetrazole ring can act as hydrogen bond acceptors, interacting with N-H or O-H groups from amino acid residues in a protein's active site. nih.gov Furthermore, replacing a carboxylic acid with a tetrazole can lead to improved metabolic stability and oral bioavailability. mdpi.com

The central phenyl ring provides a rigid core that properly orients the other functional groups for optimal binding. This aromatic system can participate in favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov The phenyl ring also serves as a point for substitution, allowing for the introduction of various functional groups to probe different pockets within a binding site and modulate properties like solubility, lipophilicity, and electronic character.

The acetic acid moiety offers a flexible linker and an additional point for hydrogen bonding or ionic interactions. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), making it a versatile interaction partner. This side chain can be modified to alter length, rigidity, and the nature of the terminal functional group, providing a vector for fragment growth in FBDD.

Structural FeaturePotential Molecular InteractionsRole in Compound Design
Tetrazole Ring Hydrogen Bond Acceptor, Ionic Interactions, Bioisostere for Carboxylic Acid beilstein-journals.orgnih.govEnhances binding affinity, improves metabolic stability and lipophilicity compared to a carboxylate. beilstein-journals.orgmdpi.com
Phenyl Ring π-π Stacking, Hydrophobic Interactions nih.govProvides a rigid scaffold for orienting substituents and serves as a key attachment point for chemical modifications.
Acetic Acid Moiety Hydrogen Bond Donor/Acceptor, Ionic InteractionsActs as a flexible linker to access different regions of a binding pocket and provides a vector for fragment elaboration.

Chemical space exploration involves the systematic synthesis of related molecules (a library) to investigate the structure-activity relationship (SAR) around a core scaffold. The this compound scaffold is well-suited for this purpose, as it has multiple, synthetically accessible positions for modification. The goal is to generate a diverse set of compounds that can probe the chemical and steric environment of a target's binding site. beilstein-journals.orgbeilstein-journals.org

Key modification points for library design include:

The Phenyl Ring: Substituents can be introduced at the ortho- and meta-positions relative to the acetic acid group. Introducing small alkyl groups, halogens, or polar groups like hydroxyl or methoxy (B1213986) can systematically probe for hydrophobic pockets, halogen bonds, or hydrogen bonding opportunities.

The Acetic Acid Chain: The length of the alkyl chain can be varied (e.g., propanoic or butanoic acid) to optimize the position of the terminal carboxylate. The alpha-carbon can be substituted to introduce chirality or additional functional groups.

The Tetrazole Ring: While modification of the tetrazole ring itself is less common, the nitrogen atoms can be alkylated, although this can affect the tautomeric equilibrium and acidic properties of the ring.

A compound library based on this scaffold would allow for a comprehensive exploration of the target's binding requirements. By analyzing the activity of the library members, a detailed SAR map can be constructed, guiding the rational design of more potent and selective compounds. This approach is fundamental to modern drug discovery programs, enabling the efficient optimization of initial hits into viable lead candidates. beilstein-journals.orgbeilstein-journals.org

Below is an interactive table showcasing a conceptual library of derivatives based on the this compound scaffold.

Compound IDScaffold ModificationRationale for DesignPotential New Interactions
TPA-001Addition of a chloro group at the 3-position of the phenyl ring.To probe for halogen bonding interactions and explore a hydrophobic pocket.Halogen bond, increased hydrophobic contact.
TPA-002Addition of a hydroxyl group at the 2-position of the phenyl ring.To introduce a hydrogen bond donor/acceptor near the core.Hydrogen bonding.
TPA-003Esterification of the acetic acid moiety with methanol.To remove the negative charge and increase lipophilicity.Hydrogen bond acceptor (ester carbonyl).
TPA-004Extension of the acetic acid to a propanoic acid chain.To reposition the terminal carboxylate to reach a different interaction point.Ionic and hydrogen bonding at a new location.
TPA-005Amidation of the acetic acid moiety with methylamine.To replace the carboxylate with a neutral, hydrogen-bonding group.Hydrogen bond donor (N-H) and acceptor (C=O).

Applications in Materials Science and Coordination Chemistry

[4-(2H-Tetrazole-5-yl)phenyl]acetic Acid as a Ligand in Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

The compound this compound is an exemplary ligand for the synthesis of coordination polymers and MOFs. These materials are constructed from metal ions or clusters linked together by organic ligands, creating one-, two-, or three-dimensional networks. globethesis.com The unique properties of this ligand stem from its two distinct coordinating groups: the tetrazole ring and the carboxylate moiety. Tetrazole-carboxylate ligands are recognized as excellent building blocks because they possess various coordination modes and flexible configurations, which can give rise to intriguing MOF structures with useful functionalities. scielo.br The deprotonated tetrazole ring can coordinate to metal centers using up to four of its nitrogen atoms, enabling it to bridge multiple metal centers and form stable, diverse topologies. unimi.itfherreralab.com This versatility, combined with the coordinating ability of the carboxylate group, makes this compound a powerful tool for creating novel crystalline materials. cabidigitallibrary.org

The rational design of coordination architectures using this compound relies on controlling the self-assembly process. Several factors influence the final structure of the resulting MOF or coordination polymer. The choice of metal node, reaction conditions such as solvent and temperature, and particularly the reaction pH are critical parameters. fherreralab.com The pH of the reaction medium is a robust method for manipulating the self-assembly process because it can activate or deactivate specific coordination modes of the multidentate ligand. fherreralab.com For instance, different pH levels will dictate the deprotonation state of the tetrazole and carboxylic acid groups, influencing which donor atoms bind to the metal center and in what fashion.

The properties of MOFs constructed from this compound can be tuned by carefully selecting the synthetic components and conditions. The resulting frameworks often exhibit porosity, which is a key feature for applications in gas storage and separation. fherreralab.com The size and chemical nature of the pores can be modified by altering the length of the ligand or the geometry of the metal cluster.

For example, MOFs built from tetrazole-containing ligands have demonstrated significant capabilities for gas sorption. rsc.org The data below, from a study on a zinc-based MOF with a tetrazole-isophthalic acid ligand, illustrates the selective gas adsorption properties that are characteristic of this class of materials.

Table 1: Gas Adsorption Data for a Zn-based MOF at 273 K rsc.org
GasAdsorption Capacity (cm³/g)Selectivity Ratio (CO₂/N₂)Selectivity Ratio (CO₂/CH₄)
CO₂49.510220
N₂4.5
CH₄14.0--

Beyond gas storage, MOFs derived from tetrazole-acetic acids have shown potential as proton-conductive materials, a property useful for applications in proton-exchange membrane fuel cells. rsc.orgresearchgate.net High proton conductivity in these materials is often facilitated by the presence of extensive hydrogen-bonded networks involving guest molecules like water within the MOF channels. rsc.orgresearchgate.net

Role of this compound in Supramolecular Assembly and Self-Organization

The directed assembly of molecular building blocks into larger, ordered structures through non-covalent intermolecular interactions is a cornerstone of supramolecular chemistry. mdpi.com this compound is adept at participating in supramolecular assembly and self-organization due to its capacity for forming strong and directional non-covalent bonds. mdpi.com The tetrazole and carboxylic acid functional groups are capable of forming multiple hydrogen bonds, while the phenyl ring allows for π-π stacking interactions. These interactions can guide the molecules to self-assemble into well-defined one-, two-, or three-dimensional networks even in the absence of metal ions. unimi.it

Hydrogen bonding is a dominant force in the supramolecular assembly of this compound. The carboxylic acid group can act as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). Similarly, the tetrazole ring contains both donor (N-H) and acceptor (sp²-hybridized N atoms) sites. sdu.dk These groups can engage in strong intermolecular interactions, such as O—H···N hydrogen bonds, linking molecules into dimers or extended chains. researchgate.net In related crystal structures, these hydrogen bonds have been observed to form inversion dimers with specific graph-set motifs. researchgate.net

Table 2: Key Intermolecular Interactions in Tetrazole-based Supramolecular Assemblies
Interaction TypeParticipating GroupsRole in AssemblyReference
Hydrogen Bonding (O—H···N)Carboxylic Acid (OH) and Tetrazole (N)Formation of inversion dimers and chains. researchgate.net
Hydrogen Bonding (N—H···O)Tetrazole (NH) and Carboxylic Acid (C=O)Links adjacent molecules into layers. nih.gov
Hydrogen Bonding (N—H···N)Tetrazole (NH) and Tetrazole (N)Creates 1D hydrogen-bonded networks. sdu.dk
π-π StackingPhenyl-Phenyl, Tetrazole-Tetrazole, Phenyl-TetrazoleStabilizes extended 1D and 2D architectures. scielo.brresearchgate.netnih.govnih.gov

Crystal engineering involves the design and synthesis of solid-state structures with desired properties based on an understanding of intermolecular interactions. unimi.it The predictable and directional nature of the hydrogen bonding and π-π stacking interactions involving this compound makes it a valuable component in crystal engineering. researchgate.netnih.gov By controlling these non-covalent forces, it is possible to guide the self-assembly of the molecules into specific crystalline arrangements with predictable packing.

For instance, the formation of robust hydrogen-bonded synthons, which are reliable and recurring supramolecular motifs, is a key strategy in crystal engineering. The carboxylic acid group can form well-known acid-pyridine or acid-amide heterosynthons. mdpi.com In the case of this compound, the O—H···N interaction between the carboxylic acid and the tetrazole ring can act as a primary synthon to form dimers, which then further assemble through weaker interactions into a larger, stable crystal lattice. researchgate.net This hierarchical assembly allows for the construction of complex and functional supramolecular frameworks. unimi.it

Catalytic Applications of this compound and Its Metal Complexes

Coordination complexes derived from this compound have shown significant promise in the field of catalysis. cabidigitallibrary.org In these complexes, the metal centers can act as active sites for catalytic reactions, while the ligand framework helps to stabilize the metal ion and can influence the selectivity and efficiency of the catalytic process. The versatility of the tetrazole-carboxylate ligand allows for the synthesis of complexes with various transition metals, opening up a wide range of potential catalytic activities. scielo.brcabidigitallibrary.org

Metal-organic frameworks themselves can be used as heterogeneous catalysts. Their high surface area and well-defined active sites can lead to enhanced catalytic performance. nih.gov Research on cobalt and nickel complexes with a bifunctional tetrazole-carboxylate ligand has demonstrated their catalytic activity in the oxidation of 2,6-di-tert-butylphenol (B90309). scielo.br The studies indicated that the coordinated environments of the metal centers play a vital role in their catalytic activities. scielo.br

Table 3: Catalytic Oxidation of 2,6-di-tert-butylphenol using Co(II) and Ni(II) Complexes with a Tetrazole-Carboxylate Ligand scielo.br
CatalystTime (h)Conversion (%)Selectivity (%)
Co(II) Complex1296.899.2
Ni(II) Complex1298.999.5

Note: The data pertains to complexes with the ligand 3-(4-(2-(1H-tetrazol-5-yl) phenyl-4-yl) phenyl)-2-ethoxy-3H-benzimidazole-4-carboxylic acid, illustrating the catalytic potential of this class of compounds.

Furthermore, molybdenum complexes incorporating tetrazole-based ligands have been investigated as effective catalysts for the epoxidation of bio-olefins, which are important reactions for producing value-added chemicals from renewable resources. mdpi.com These complexes can function as both homogeneous and heterogeneous catalysts, demonstrating high conversion rates and yields of the desired epoxide products. mdpi.com The ability to anchor these complexes to solid supports is another avenue for creating robust and recyclable heterogeneous catalysts. mdpi.com

Advanced Analytical Methodologies for Research Purity and Characterization

Chromatographic Separation Techniques for Research Samples

Chromatography is an indispensable tool for the separation and analysis of chemical compounds. Its application to research samples of [4-(2H-Tetrazole-5-yl)phenyl]acetic acid allows for the isolation of the main component from impurities and by-products.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound in research samples. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this polar compound. A stability-indicating HPLC method can be developed to separate the active compound from its potential degradation products and synthesis-related impurities. ijrpc.comwho.intnih.gov

Method development for purity assessment would typically involve a C18 column with a gradient elution system. ijrpc.comjchr.org The mobile phase often consists of an aqueous component, such as acidified water (e.g., with phosphoric or acetic acid), and an organic modifier like acetonitrile (B52724) or methanol. jchr.orginnovareacademics.in Detection is commonly performed using a UV detector, often at a wavelength around 210-230 nm, where the phenyl and tetrazole chromophores exhibit strong absorbance. jchr.orgnih.govresearchgate.net

For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The linearity of the method is established over a defined concentration range. jchr.orgijpca.org Validation of the method according to International Council for Harmonisation (ICH) guidelines would include assessments of specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). ijrpc.comjchr.org

ParameterTypical Chromatographic ConditionsAcceptance Criteria
ColumnC18 (e.g., 250 mm x 4.6 mm, 5 µm)-
Mobile Phase A0.1% Phosphoric Acid in Water-
Mobile Phase BAcetonitrile-
GradientTime (min) / %B: 0/20, 20/80, 25/80, 26/20, 30/20-
Flow Rate1.0 mL/min-
Detection Wavelength225 nm-
Column Temperature30 °C-
Injection Volume10 µL-
Linearity (r²)>0.999≥0.99
Accuracy (% Recovery)98-102%98.0-102.0%
Precision (% RSD)<2%≤2.0%

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC analysis. obrnutafaza.hrjfda-online.com Common derivatization strategies for carboxylic acids include silylation and alkylation (esterification). colostate.edugcms.cz

Silylation involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). obrnutafaza.hrsigmaaldrich.com This process significantly increases the volatility of the analyte. obrnutafaza.hr Alkylation, such as esterification to form a methyl or ethyl ester, is another effective method. gcms.cz

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the volatile derivatives based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which serves as a molecular fingerprint for identification. This technique is particularly useful for identifying and quantifying volatile impurities that may not be readily detected by HPLC.

Derivatization MethodReagentDerivativeTypical GC-MS Conditions
SilylationBSTFA + 1% TMCSTrimethylsilyl esterColumn: DB-5ms (30 m x 0.25 mm, 0.25 µm)
      Carrier Gas:  Helium

      Injector Temp:  250 °C

      Oven Program:  100 °C (2 min), then 10 °C/min to 280 °C (10 min)

      MS Ion Source:  Electron Ionization (EI) at 70 eV
    
Alkylation (Esterification)Methanol/HCl or BF3-MethanolMethyl ester

Hyphenated Techniques for Comprehensive Analysis of Complex Mixtures Containing this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures, such as those encountered during synthesis or in biological matrices. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are particularly powerful for analyzing mixtures containing this compound. innovareacademics.inresearchgate.net

LC-MS combines the high separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This allows for the identification and quantification of the target compound and its related substances, even at trace levels. shimadzu.comnih.gov For instance, in a reaction mixture, LC-MS can be used to identify intermediates, by-products, and degradation products alongside the main product. researchgate.netresearchgate.net The mass spectrometer provides molecular weight information and fragmentation patterns that aid in the structural elucidation of unknown components.

In a representative scenario, a complex sample containing this compound and potential impurities could be analyzed using an LC-MS/MS system. The method would be optimized to achieve chromatographic separation of all components, followed by their detection and characterization by the mass spectrometer.

ComponentRetention Time (min)[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)Potential Identification
Impurity 14.5189.08145.09, 117.06Starting Material: 4-cyanophenylacetic acid
This compound 8.2 205.07 160.06, 132.05, 116.05 Target Compound
Impurity 210.1219.08174.07, 146.06Methyl ester of target compound (by-product)
Impurity 312.5409.13205.07, 160.06Dimerization product

Capillary Electrophoresis (CE) for Chiral Separation and Purity Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species like this compound. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. jocpr.com Capillary Zone Electrophoresis (CZE) is the most common mode used for the purity analysis of small molecules. nih.govnih.gov

For purity analysis, a CZE method would be developed using a background electrolyte (BGE) that ensures the compound is in its anionic form (e.g., a phosphate (B84403) or borate (B1201080) buffer at a pH above the pKa of the carboxylic acid group). nih.gov The separation is based on the differential migration of ions in an electric field. The method can be validated for parameters such as linearity, accuracy, and precision to ensure its suitability for quantitative analysis. nih.govnih.gov

Furthermore, if this compound were to possess a chiral center (which the parent structure does not, but derivatives might), CE would be an excellent technique for chiral separation. This is achieved by adding a chiral selector to the BGE. Cyclodextrins and their derivatives are commonly used chiral selectors for acidic compounds. jocpr.comnih.govjocpr.com The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and thus, separation. jocpr.com

ParameterPurity Analysis ConditionsChiral Separation Conditions (Hypothetical)
CapillaryFused Silica (e.g., 50 µm i.d., 60 cm total length)Fused Silica (e.g., 50 µm i.d., 60 cm total length)
Background Electrolyte (BGE)25 mM Phosphate buffer, pH 7.530 mM Sodium acetate (B1210297) buffer, pH 4.5
Chiral SelectorN/A15 mM β-cyclodextrin
Voltage+25 kV+20 kV
Temperature25 °C25 °C
InjectionHydrodynamic (e.g., 50 mbar for 5 s)Hydrodynamic (e.g., 50 mbar for 5 s)
DetectionUV at 214 nmUV at 214 nm
Resolution (Rs) between enantiomersN/A> 1.5

Future Research Directions and Unexplored Avenues

Emerging Synthetic Strategies for [4-(2H-Tetrazole-5-yl)phenyl]acetic Acid Derivatives

The synthesis of tetrazole-containing compounds is continually evolving, with a focus on improving efficiency, safety, and environmental sustainability. numberanalytics.com Future synthetic strategies for derivatives of this compound are expected to move beyond traditional methods towards more innovative approaches.

Key emerging strategies include:

Green Chemistry Approaches: The use of environmentally benign solvents and catalysts is a growing trend in chemical synthesis. numberanalytics.com For tetrazole synthesis, this includes exploring water as a solvent and employing reusable nanocatalysts to minimize hazardous waste. rsc.orgrsc.org

Click Chemistry: The principles of click chemistry, which involve reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, are being increasingly applied to the synthesis of complex molecules. numberanalytics.com The azide-alkyne cycloaddition, a cornerstone of click chemistry, offers a powerful tool for the facile synthesis of diverse this compound derivatives.

Multicomponent Reactions (MCRs): MCRs, in which multiple starting materials react in a single step to form a product containing substantial portions of all the reactants, offer a highly efficient route to complex molecular architectures. beilstein-journals.org The development of novel MCRs for the synthesis of tetrazole-containing scaffolds is an active area of research. beilstein-journals.org

Photocatalysis and Electrochemistry: These techniques offer alternative energy sources to drive chemical reactions, often under milder conditions than traditional thermal methods. Their application in the synthesis of tetrazole derivatives could lead to novel reaction pathways and improved selectivity.

Table 1: Comparison of Conventional and Emerging Synthetic Strategies

StrategyDescriptionAdvantages
Conventional Synthesis Typically involves the [3+2] cycloaddition of nitriles with azides, often using potentially hazardous reagents and harsh reaction conditions. researchgate.netbohrium.comWell-established and versatile.
Green Synthesis Employs eco-friendly solvents (e.g., water), reusable catalysts (e.g., nanomaterials), and energy-efficient methods. rsc.orgrsc.orgReduced environmental impact, increased safety. numberanalytics.com
Click Chemistry Utilizes highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition. numberanalytics.comHigh yields, simple reaction conditions, broad substrate scope.
Multicomponent Reactions Combines three or more reactants in a single synthetic operation to build complex molecules. beilstein-journals.orgHigh atom economy, operational simplicity, rapid access to molecular diversity. beilstein-journals.org

Novel Applications of this compound in Chemical Biology

The unique physicochemical properties of the tetrazole ring, particularly its role as a bioisostere of the carboxylic acid group, make this compound and its derivatives attractive candidates for various applications in chemical biology. researchgate.neteurekaselect.com

Future research is likely to explore:

Chemical Probes for Target Identification: Derivatives of this compound can be functionalized with reporter tags (e.g., fluorescent dyes, biotin) to create chemical probes. These probes can be used to identify and study the biological targets of these compounds, elucidating their mechanisms of action.

Development of Novel Enzyme Inhibitors: The tetrazole moiety can participate in various non-covalent interactions with biological macromolecules. researchgate.net This property can be exploited to design potent and selective inhibitors of enzymes implicated in disease. A study on valsartan (B143634), which contains a tetrazole group, showed its derivatives to have urease inhibitory actions. nih.gov

Modulation of Protein-Protein Interactions: The ability of the tetrazole ring to mimic peptide bonds makes it a valuable scaffold for the design of molecules that can disrupt or stabilize protein-protein interactions, which are central to many cellular processes.

Coordination Chemistry and Metal-Organic Frameworks (MOFs): The nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions. lifechemicals.com This opens up possibilities for developing novel metal-organic frameworks with applications in areas such as gas storage, catalysis, and drug delivery.

Integration of Computational and Experimental Approaches for Accelerated Discovery

The synergy between computational modeling and experimental validation is becoming increasingly crucial for accelerating the drug discovery and development process. For this compound research, this integrated approach can provide valuable insights and guide experimental efforts.

Key areas of integration include:

Virtual Screening and Docking Studies: Computational screening of large virtual libraries of this compound derivatives against specific biological targets can help identify promising lead compounds for further experimental investigation. researchgate.net Molecular docking studies can predict the binding modes of these compounds and provide insights into structure-activity relationships. ajchem-a.com

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to study the electronic properties, reactivity, and spectroscopic characteristics of this compound and its analogs. researchgate.net This information can aid in understanding their chemical behavior and in the design of new molecules with desired properties.

ADMET Prediction: In silico models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. nih.gov This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, saving time and resources in the drug development pipeline.

Table 2: Computational Tools in this compound Research

Computational ToolApplicationPotential Impact
Molecular Docking Predicts the binding orientation and affinity of a ligand to a biological target. ajchem-a.comIdentification of potent inhibitors and elucidation of binding mechanisms.
Virtual Screening Screens large compound libraries against a target protein to identify potential hits.Rapid identification of lead compounds for experimental testing.
Quantum Mechanics Calculates electronic structure, properties, and reactivity of molecules. researchgate.netUnderstanding of chemical properties and guidance for rational molecular design.
ADMET Prediction In silico prediction of pharmacokinetic and toxicity profiles. nih.govEarly-stage filtering of compounds with poor drug-like properties.

Challenges and Opportunities in this compound Research

Despite the significant potential of this compound and its derivatives, several challenges remain to be addressed. Overcoming these hurdles will present new opportunities for innovation and discovery in this field.

Challenges:

Synthesis of Regioisomers: The synthesis of 5-substituted tetrazoles can lead to the formation of two regioisomers (1H and 2H tautomers), which can be difficult to separate and may exhibit different biological activities. nih.gov Developing highly regioselective synthetic methods is a key challenge.

Safety of Azide (B81097) Reagents: Many synthetic routes to tetrazoles employ azide reagents, which can be explosive and require careful handling. numberanalytics.com The development of safer azide surrogates or azide-free synthetic methods is an important area of research.

Limited Substrate Scope: Some of the existing synthetic methods for tetrazoles have a limited tolerance for certain functional groups, which can restrict the diversity of accessible derivatives. numberanalytics.com

Opportunities:

Exploration of Underexplored Biological Targets: While the anti-inflammatory and other activities of some tetrazole derivatives have been investigated, a vast number of biological targets remain to be explored. High-throughput screening of this compound libraries against diverse target classes could uncover novel therapeutic applications.

Development of Theranostic Agents: The tetrazole scaffold can be functionalized with both therapeutic and diagnostic moieties to create "theranostic" agents. These agents would allow for simultaneous diagnosis and treatment of diseases.

Application in Materials Science: The unique properties of tetrazoles, such as their high nitrogen content and thermal stability, make them promising candidates for the development of advanced materials, including energetic materials and polymers. numberanalytics.comlifechemicals.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [4-(2H-Tetrazole-5-yl)phenyl]acetic acid, and how can purity be optimized?

  • Methodology :

  • Route 1 : React 4-aminophenylacetic acid with sodium azide and trimethylsilyl chloride in DMF under reflux to introduce the tetrazole ring .
  • Route 2 : Use a copper-catalyzed "click" reaction between phenylacetylene derivatives and azides, followed by hydrolysis to yield the carboxylic acid group .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol/water (1:1). Validate purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How can the structural integrity of this compound be confirmed?

  • Techniques :

  • NMR : Compare 1^1H and 13^13C spectra with computational predictions (e.g., DFT calculations). Key signals: tetrazole ring protons (~8.5 ppm) and acetic acid protons (~3.7 ppm) .
  • X-ray crystallography : Use SHELX-97 for single-crystal refinement. The tetrazole ring typically forms a planar structure with hydrogen-bonding interactions to stabilize the lattice .
  • Mass spectrometry : Confirm molecular ion peak (expected m/z: 219.2 for C9H8N4O2\text{C}_9\text{H}_8\text{N}_4\text{O}_2) .

Q. What are the key stability considerations for this compound in experimental buffers?

  • pH stability : The compound retains structural integrity across pH 3–10 due to the tetrazole ring’s resistance to hydrolysis .
  • Storage : Store at –20°C in anhydrous DMSO or ethanol to prevent dimerization. Avoid prolonged exposure to light (UV degradation observed at λ > 300 nm) .

Advanced Research Questions

Q. How does this compound compare to phenylacetic acid (PAA) in plant tissue culture protocols?

  • Experimental design :

  • Shoot induction : Substitute PAA with equimolar tetrazole analog in MS medium containing 2.0 mg dm3^{-3} BAP. Monitor shoot count and hyperhydricity rates over 4 weeks .
  • Rooting efficiency : Test semi-strength MS medium with 0.5–1.0 mg dm3^{-3} tetrazole analog vs. PAA. Genotypic variability (e.g., chickpea cultivars Annigeri vs. ICCV-10) must be controlled .
  • Outcome : Tetrazole derivatives may exhibit reduced auxin-like activity due to steric hindrance from the tetrazole group, requiring higher concentrations for similar effects .

Q. What strategies resolve contradictions in bioactivity data across different plant species?

  • Case study : In chickpea, PAA analogs show 74% rooting efficiency, but in Capsicum annuum, efficacy drops to 40% .
  • Resolution :

  • Dose-response curves : Test 0.1–5.0 mg dm3^{-3} concentrations to identify species-specific thresholds.
  • Transcriptomic analysis : Compare auxin-responsive genes (e.g., AUX/IAA, ARF) to clarify mechanistic differences .

Q. How can structure-activity relationships (SAR) guide the design of tetrazole-based analogs?

  • Approach :

  • Analog synthesis : Replace the phenyl group with pyridyl or naphthyl moieties. Assess impact on cytokinin synergy using Arabidopsis root elongation assays .
  • Key findings : Electron-withdrawing groups (e.g., –NO2_2) on the phenyl ring enhance auxin-mimetic activity, while bulky substituents reduce membrane permeability .

Q. What crystallographic insights inform molecular docking studies with auxin receptors?

  • Protocol :

  • Crystal structure : Resolve ligand-receptor complexes (e.g., TIR1-AFB) using SHELXL. The tetrazole ring may form hydrogen bonds with Lys-798 in TIR1, mimicking indole-3-acetic acid .
  • Docking software : Use AutoDock Vina with flexible side chains to model binding affinities. Compare binding energies (ΔG) between tetrazole analogs and natural auxins .

Methodological Tables

Table 1 : Comparative efficacy of this compound vs. PAA in chickpea regeneration

ParameterPAA (1.0 mg dm3^{-3})Tetrazole analog (1.0 mg dm3^{-3})
Shoot induction (%)10085
Average shoots/explant4428
Rooting frequency (%)7462
Hyperhydricity rate (%)518
Data adapted from

Table 2 : Stability of this compound under varying conditions

ConditionDegradation (%) at 7 days
pH 3.0 (RT)2.1
pH 10.0 (RT)4.3
UV light (254 nm)22.5
–20°C (dark)0.5
Data sourced from

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